2-氟安非他命

描述

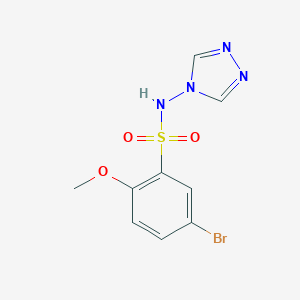

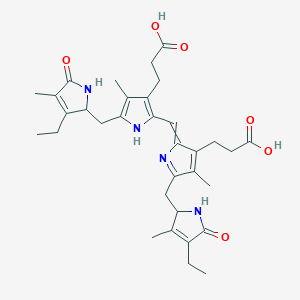

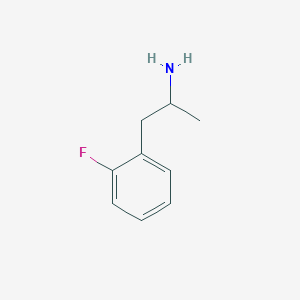

2-Fluoroamphetamine (2-FA) is a stimulant drug from the amphetamine family which has been sold as a designer drug . It is a 2-position fluorinated analog of the amphetamine family and has the same structure and functional properties as amphetamine .

Synthesis Analysis

The synthesis of 2-FA and its analogs has been reported in several studies . The synthetic pathway involves the use of various reagents and techniques such as liquid chromatography–tandem mass spectrometry .Molecular Structure Analysis

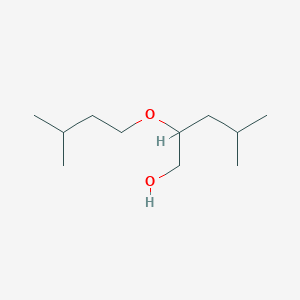

The molecular formula of 2-FA is C9H12FN . It differs from 3- and 4-fluoroamphetamine in the position of the fluorine atom on the aromatic ring, making them positional isomers of one another .Chemical Reactions Analysis

In a study, 2-FA and some related compounds were detected by liquid chromatography–tandem mass spectrometry . The results suggest that N-hydroxylation and aliphatic hydroxylation are the characteristic metabolic pathways of 2-FA compared with that of methamphetamine .Physical And Chemical Properties Analysis

2-FA has a density of 1.0±0.1 g/cm3, a boiling point of 210.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 43.9±0.3 cm3 and a molar volume of 147.0±3.0 cm3 .科学研究应用

精神兴奋剂样作用:2-FA 已被证明具有类似于安非他命的精神兴奋剂样作用,对大鼠大脑中的多巴胺摄取有很强的抑制作用,并显着提高细胞外多巴胺水平 (Marona-Lewicka et al., 1995)。

法医案件中的检测:2-FA 已在法医案件中被检测到,特别是在药物影响下驾驶 (DUID) 的情况下。它已使用先进的色谱方法进行了定量 (Johansen & Hansen, 2012)。

心血管毒性和死亡:一项研究强调了与 4-氟安非他命(一种相关化合物)相关的严重心血管毒性和死亡,强调了氟安非他命的潜在风险 (Hondebrink et al., 2017)。

代谢和行为特性:2-FA 的代谢及其行为影响已与安非他命进行比较,显示出消除率、代谢和行为反应的明显差异 (Danielson et al., 1986)。

药代动力学和透皮递送:研究已经探索了氟安非他命的药代动力学和透皮递送的可行性,为潜在的治疗应用提供了见解 (Jiang et al., 2019)。

对运动和探索活动的影响:已经研究了氟安非他命对小鼠运动和探索活动的影响,表明它会导致自发探索和运动活动减少 (Dubin et al., 1985)。

催产素浓度和同理心:一项关于 4-氟安非他命的研究报告了外周催产素浓度的独立升高和中毒期间认知同理心的降低,突出了其独特的精神活性作用 (Dolder et al., 2018)。

人尿液中代谢物的鉴定:研究重点是鉴定和分析人尿液中 2-氟安非他命的代谢物,这对于法医和毒理学调查至关重要 (Ishii et al., 2022)。

作用机制

2-Fluoroamphetamine (2-FA), also known as 1-(2-fluorophenyl)propan-2-amine, is a stimulant drug from the amphetamine family . This article will discuss the mechanism of action of 2-FA, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of 2-FA are the dopamine and norepinephrine receptors in the brain . These receptors play a crucial role in regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

2-FA is believed to work primarily through norepinephrine reuptake inhibition This leads to increased stimulation and activity in the brain .

Biochemical Pathways

The metabolic pathways of 2-FA involve N-hydroxylation and aliphatic hydroxylation . These processes transform 2-FA into various metabolites, including N-hydroxy 2-FMA (N-OH-2-FMA) and two diastereomers of 2-fluoroephedrine .

Pharmacokinetics

It is known that the addition of a fluorine atom increases the lipophilicity of the compound, which may facilitate its passage through the blood-brain barrier .

Result of Action

The increased availability of norepinephrine in the brain due to 2-FA’s action can lead to a range of effects. These include increased alertness, attention, and energy, as well as potential side effects such as overstimulation, disorganized thoughts, and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-FA. For instance, the presence of other drugs that alter serotonin or dopamine levels in the brain could interact with 2-FA, potentially leading to increased side effects . Furthermore, the legal status of 2-FA varies by country, which can impact its availability and use .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSXNLDTQFFIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938009 | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1716-60-5 | |

| Record name | 2-Fluoroamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the detection of 2-FAP alone insufficient to confirm 2-FMA use?

A: While 2-FAP is a plausible metabolite of 2-FMA [], meaning it can be produced as 2-FMA is broken down by the body, it is also a standalone substance available in illicit markets []. Therefore, finding 2-FAP in a urine sample could indicate either the direct ingestion of 2-FAP or the metabolism of ingested 2-FMA. To confirm 2-FMA use specifically, additional metabolites unique to 2-FMA metabolism need to be identified.

Q2: What metabolites can help differentiate 2-FMA use from 2-FAP use?

A: The research highlights N-hydroxy 2-FMA (N-OH-2-FMA) and a diastereomer of 2-fluoroephedrine as two key metabolites indicative of 2-FMA use []. These metabolites were identified and quantified in a urine sample from an alleged 2-FMA user, suggesting they are specific products of 2-FMA metabolism and can serve as more reliable markers for 2-FMA consumption compared to 2-FAP alone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)